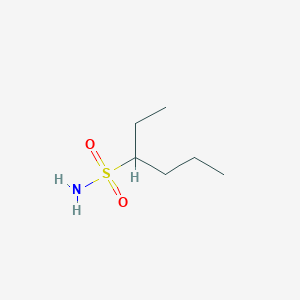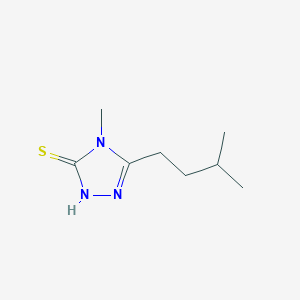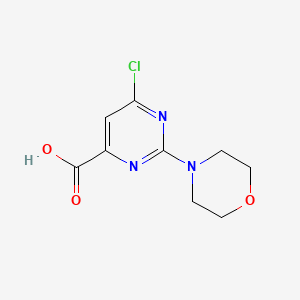
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a morpholine ring at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Morpholine Substitution: The morpholine ring is introduced via a nucleophilic substitution reaction, where morpholine displaces a leaving group (e.g., a halide) on the pyrimidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom or other substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Morpholine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing other substituents.
Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.
科学的研究の応用
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
類似化合物との比較
Similar Compounds
6-Chloro-2-(piperidin-4-yl)pyrimidine-4-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
6-Chloro-2-(pyrrolidin-4-yl)pyrimidine-4-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to other similar compounds. The morpholine ring can influence the compound’s solubility, reactivity, and interaction with biological targets.
特性
分子式 |
C9H10ClN3O3 |
|---|---|
分子量 |
243.65 g/mol |
IUPAC名 |
6-chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10ClN3O3/c10-7-5-6(8(14)15)11-9(12-7)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15) |
InChIキー |
PVNDKUQHEZUXOH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





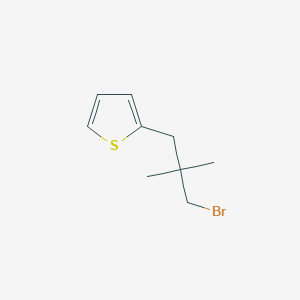

![2-[(2,5-Dichlorophenyl)methyl]oxirane](/img/structure/B13182136.png)
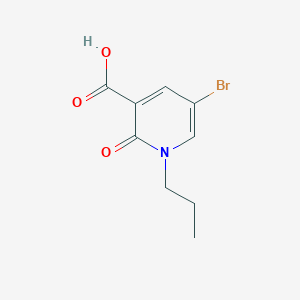
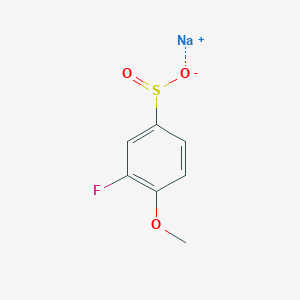
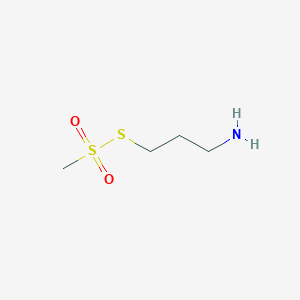
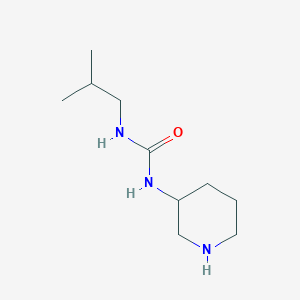
![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)

